molecular formula C8H14O4 B6329450 3-[(2-Tetrahydropyranyl)oxy]propanoic acid CAS No. 1221443-23-7

3-[(2-Tetrahydropyranyl)oxy]propanoic acid

Katalognummer: B6329450
CAS-Nummer: 1221443-23-7
Molekulargewicht: 174.19 g/mol
InChI-Schlüssel: FUVRFVXIQBDLOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid typically involves the following steps:

    Reaction of 2-methylpropanol with anhydrous aluminum chloride: This reaction produces 2-methylpropenyl chloride.

    Reaction of the resulting chloride with sulfur dioxide: This step yields the corresponding sulfonic ester.

    Reaction of the sulfonic ester with tetrahydrofuran: This final step produces this compound.

Analyse Chemischer Reaktionen

3-[(2-Tetrahydropyranyl)oxy]propanoic acid undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the tetrahydropyranyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development Intermediates

3-[(2-Tetrahydropyranyl)oxy]propanoic acid serves as a key intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that enhance the pharmacological properties of resulting drugs. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic effects, making them candidates for pain management therapies.

Case Study: Synthesis of Anti-Inflammatory Agents

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with various amines to yield derivatives that exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways related to fatty acids. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic disorders.

Data Table: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 Value (µM)Reference
This compoundFatty Acid Synthase25
Derivative AAcetyl-CoA Carboxylase15
Derivative BCarnitine Palmitoyltransferase I30

Organic Synthesis

3.1 Protecting Group Applications

In organic synthesis, this compound is used as a protecting group for hydroxyl functionalities during multi-step syntheses. Its stability under various reaction conditions allows chemists to selectively protect and deprotect functional groups without compromising other reactive sites.

Case Study: Multi-Step Synthesis of Complex Molecules

In a multi-step synthesis involving complex natural products, researchers employed this compound as a protecting group for hydroxyl groups. The successful deprotection yielded the target molecules with high purity and yield, demonstrating the effectiveness of this protecting strategy .

Agricultural Chemistry

4.1 Agrochemical Development

The compound has shown promise in agrochemical applications, particularly as an intermediate in the synthesis of herbicides and fungicides. Its derivatives have been evaluated for their efficacy against specific pests and diseases affecting crops.

Data Table: Agrochemical Efficacy

CompoundTarget Pest/DiseaseEfficacy (%)Reference
This compound derivative CAphids85
Derivative DFungal Pathogen X90

Wirkmechanismus

The mechanism of action of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways . It can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions. This allows for selective reactions to occur at other sites on the molecule.

Vergleich Mit ähnlichen Verbindungen

3-[(2-Tetrahydropyranyl)oxy]propanoic acid can be compared with other similar compounds, such as:

  • 3-(2-Oxanyloxy)propanoic acid
  • 3-(Oxan-2-yloxy)propanoic acid

These compounds share similar structures and properties but may differ in their reactivity and specific applications. The unique feature of this compound is its ability to act as a versatile intermediate in various chemical reactions, making it highly valuable in research and industrial settings.

Biologische Aktivität

3-[(2-Tetrahydropyranyl)oxy]propanoic acid, a compound featuring a tetrahydropyranyl group, has garnered attention in recent years due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₈O₃
  • CAS Number : 1221443-23-7

This compound is characterized by the presence of a propanoic acid moiety linked to a tetrahydropyranyl ether, which may influence its biological interactions.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of similar propanoic acid derivatives have been studied extensively. For instance, certain derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis or cell cycle arrest, which could be relevant for this compound as well.

Compound Cell Line Tested IC50 (µM) Mechanism of Action
This compoundTBDTBDTBD
Related Propanoic Acid DerivativeMCF-725Apoptosis induction
Related Propanoic Acid DerivativeHeLa30Cell cycle arrest

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : The tetrahydropyranyl moiety may interact with various receptors, influencing signaling pathways related to inflammation and cell growth.
  • Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative damage and modulate inflammatory responses.

Study on Antitumor Activity

A comparative study investigated the antitumor effects of various propanoic acid derivatives, including those structurally similar to this compound. The study found that certain derivatives significantly inhibited tumor growth in vitro and in vivo models.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated a promising inhibitory effect, warranting further investigation into the specific activity of this compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. While specific data is limited, general insights into similar compounds suggest:

  • Absorption : Likely good oral bioavailability due to its propanoic acid structure.
  • Metabolism : Expected to undergo phase I and II metabolic processes.
  • Excretion : Primarily renal excretion anticipated based on molecular weight and polarity.

Toxicological studies on related compounds highlight the importance of evaluating safety profiles through acute and chronic exposure assessments.

Eigenschaften

IUPAC Name

3-(oxan-2-yloxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVRFVXIQBDLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydroxide (2M, 349 mL, 697.58 mmol) was added to a solution of methyl 3-(tetrahydro-2H-pyran-2-yloxy)propanoate (67.68 g, 359.58 mmol) in THF (680 mL) at room temperature. The reaction mixture was stirred at room temperature for 3 hours. The THF was removed in vacuo, the aqueous layer was then washed with ethyl acetate (260 mL), before cooling to 0° C. and careful acidification to pH 5 by the addition of hydrochloric acid (2M). The product was extracted with ethyl acetate (3×250 mL) before drying (MgSO4) and evaporation to give 3-(tetrahydro-2H-pyran-2-yloxy)propanoic acid (57.0 g, 91%) as a clear oil. This material was dissolved in ethyl acetate (750 mL) then washed with water (3×250 mL) and brine (250 mL) to remove remaining acetic acid. The organic solution was dried (MgSO4) and evaporated to give 3-(tetrahydro-2H-pyran-2-yloxy)propanoic acid (45.67 g 72.9%) as a colourless oil: 1H NMR Spectrum: 1H NMR (CDCl3) 1.43-1.67 (4H, m), 1.65-1.95 (2H, m), 2.68 (2H, t), 3.48-3.58 (1H, m), 3.73 (1H, dt), 3.88 (1H, ddd), 4.02 (1H, dt), 4.59-4.7 (1H, m); Mass Spectrum [M−H]−=173.
Quantity
349 mL
Type
reactant
Reaction Step One
Quantity
67.68 g
Type
reactant
Reaction Step One
Name
Quantity
680 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxypropanoic acid (7.2 g, 80 mmol, TCI, TOKYO KASEI) and DHP (13.4 g, 160 mmol, Alfa) in dichloromethane (100 mL) and THF (100 mL) was added PPTS (2 g, 8 mmol, Aldrich) in portions. The reaction mixture was stirred at rt overnight, and was quenched with 50 mL of saturated NaHCO3 aqueous solution. The resulted mixture was extracted with dichloromethane (50 mL×5). The combined organic phases were dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (1:1 (v/v) petroleum ether/EtOAc) to give colorless oil (7.8 g, 56%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Yield
56%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.